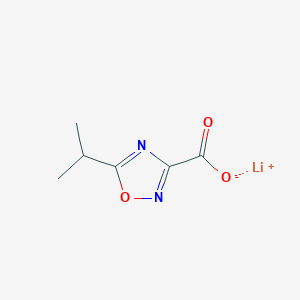

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate

Description

Lithium 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate is a lithium salt of a substituted 1,2,4-oxadiazole carboxylic acid. The compound features a propan-2-yl (isopropyl) substituent at the 5-position of the oxadiazole ring, which contributes to its steric and electronic properties. Such lithium carboxylates are of interest in catalysis and materials science, particularly in heterobimetallic systems where lithium coordinates with transition metals to enhance reactivity .

Properties

IUPAC Name |

lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMCNZONALGVMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C1=NC(=NO1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7LiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a family of 5-substituted-1,2,4-oxadiazole-3-carboxylate lithium salts. Key analogs include:

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (): Features a cyclopropyl substituent, smaller and more rigid than isopropyl.

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (): Contains a bulky tert-butyl group, offering greater steric hindrance.

Table 1: Structural and Molecular Comparisons

| Compound | Substituent | Molecular Formula | SMILES Notation |

|---|---|---|---|

| Lithium 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | Isopropyl | C₇H₁₁LiN₂O₃ | CC(C)C1=NC(=NO1)C(=O)[O-].[Li+] |

| Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | Cyclopropyl | C₆H₆LiN₂O₃ | C1CC1C2=NC(=NO2)C(=O)[O-].[Li+] |

| Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | tert-Butyl | C₈H₁₃LiN₂O₃ | CC(C)(C)C1=NC(=NO1)C(=O)[O-].[Li+] |

Catalytic Performance

Studies on heterobimetallic Bi-Li carboxylates (e.g., complexes 7–9 in ) reveal that catalytic activity correlates with ligand steric bulk. For example:

- piv (pivalate, tert-butyl) > dmb (dimethylbutanoate) > piv (smaller substituents) in bismuth-catalyzed reactions .

- Heterobimetallic Li-Bi complexes (e.g., compound 8 ) exhibit superior activity compared to lithium-free counterparts, achieving 90% conversion in 15 minutes .

Inference for Target Compound :

- The isopropyl group in the target compound provides intermediate steric bulk, likely resulting in catalytic activity between cyclopropyl (lower bulk) and tert-butyl (higher bulk) analogs.

- Enhanced Lewis acidity from lithium may facilitate substrate coordination and proton transfer, as observed in Bi-Li systems .

Solubility and Stability

Biological Activity

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10LiN2O3. It features an oxadiazole ring and a propan-2-yl group that contribute to its unique chemical properties. The presence of lithium enhances its solubility and bioactivity.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes and modulating their activity.

- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : It has been suggested that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. Studies have shown efficacy against various bacterial strains, suggesting it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Antiviral Activity

The compound has shown promise in antiviral applications. It has been reported to interfere with viral replication processes and inhibit viral entry into host cells. Specific studies highlight its effectiveness against RNA viruses .

Anticancer Properties

This compound has been evaluated for anticancer properties in various in vitro studies. Key findings include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits cancer cell proliferation by arresting the cell cycle at specific phases.

- Inhibition of Angiogenesis : The compound may prevent the formation of new blood vessels that supply tumors.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities and therapeutic applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of a precursor hydrazide with a carbonyl compound, followed by metalation with lithium hydroxide. For example, analogous oxadiazole derivatives are synthesized via refluxing hydrazides with ethyl chlorooxoacetate in ethanol under basic conditions (e.g., potassium hydroxide) to form the oxadiazole core . Metalation with lithium salts requires anhydrous conditions to avoid hydrolysis. Yield optimization involves controlling stoichiometry (1:1 molar ratio of hydrazide to carbonyl reagent) and reaction time (6–8 hours for cyclization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm) and carboxylate resonance (δ 165–170 ppm).

- IR : Confirms the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and carboxylate (C=O at 1700–1750 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+Li]⁺ ion).

- Contradiction Resolution : Discrepancies in tautomeric forms (e.g., thiol-thione tautomerism in related compounds) are resolved using X-ray crystallography or variable-temperature NMR .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this lithium oxadiazole carboxylate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density of the oxadiazole ring and carboxylate group. For example, studies on similar 1,3,4-oxadiazole-2-thione derivatives reveal charge delocalization over the heterocyclic ring, influencing nucleophilic reactivity at the carboxylate oxygen . Computational results are validated against experimental UV-Vis spectra (λmax ~250–300 nm for π→π* transitions) .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Purity Control : Use HPLC (≥95% purity) and recrystallization (ethanol/water) to eliminate byproducts like unreacted hydrazides .

- Solubility Optimization : Test polar aprotic solvents (DMSO, DMF) for in vitro assays.

- Data Normalization : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and statistical triplicates. Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in cell lines or assay protocols, requiring standardized OECD guidelines .

Q. How do substituent modifications on the oxadiazole ring alter the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Replace the isopropyl group with electron-withdrawing groups (e.g., -NO₂) to increase logP (tested via shake-flask method).

- Stability : Methyl or halogen substituents enhance thermal stability (verified via TGA/DSC).

- Bioactivity : Comparative studies of chlorophenyl vs. pyridyl analogs show that aromatic substituents improve binding affinity to target proteins (e.g., kinase inhibition) .

Data Analysis and Experimental Design

Q. What experimental designs mitigate synthetic byproduct formation during lithium salt preparation?

- Methodological Answer :

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation .

- Chelation Control : Introduce crown ethers to stabilize lithium ions and prevent side reactions (e.g., ester hydrolysis).

- Byproduct Identification : LC-MS/MS detects common impurities like uncyclized hydrazides or dimerized products .

Q. How can researchers reconcile conflicting results in the compound’s catalytic activity across studies?

- Methodological Answer :

- Parameter Standardization : Ensure consistent solvent polarity, temperature (25°C vs. 40°C), and catalyst loading (e.g., 5 mol% Pd for cross-coupling reactions).

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in carboxylate) traces reaction pathways.

- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .

Structural and Functional Insights

Q. What role does the lithium counterion play in the compound’s solubility and coordination chemistry?

- Methodological Answer : Lithium enhances solubility in polar solvents (e.g., water/ethanol mixtures) due to its small ionic radius and high charge density. Coordination studies (e.g., X-ray crystallography of analogous compounds) show lithium interacts with the oxadiazole N-atoms and carboxylate oxygen, forming a tetrahedral complex .

Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability under acidic vs. basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.